molecular formula C20H18F3N5O2 B11128579 2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone

2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone

Cat. No.: B11128579
M. Wt: 417.4 g/mol
InChI Key: CYWPIARRURSUMJ-UHFFFAOYSA-N
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Description

2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a versatile technique for introducing trifluoromethyl groups into organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.

Scientific Research Applications

2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways and exerting its effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone stands out due to its specific phthalazinone core structure and the presence of the trifluoromethyl group

Properties

Molecular Formula

C20H18F3N5O2

Molecular Weight

417.4 g/mol

IUPAC Name

2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]phthalazin-1-one

InChI

InChI=1S/C20H18F3N5O2/c21-20(22,23)15-5-6-17(24-12-15)26-7-9-27(10-8-26)18(29)13-28-19(30)16-4-2-1-3-14(16)11-25-28/h1-6,11-12H,7-10,13H2

InChI Key

CYWPIARRURSUMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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